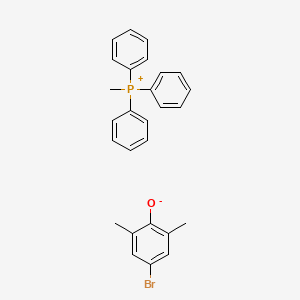

4-bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Brom-2,6-dimethylphenolat;Methyl(triphenyl)phosphonium beinhaltet typischerweise die Reaktion von 4-Brom-2,6-dimethylphenol mit Methyl(triphenyl)phosphoniumbromid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber im größeren Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungsmethoden wie Hochleistungsflüssigchromatographie (HPLC) integrieren, um die Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

4-Brom-2,6-dimethylphenolat;Methyl(triphenyl)phosphonium kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Der Phenolatanteil kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Das Bromatom kann reduziert werden, um das entsprechende Phenolderivat zu bilden.

Substitution: Das Bromatom kann durch andere Nukleophile, wie Amine oder Thiole, substituiert werden, um neue Verbindungen zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nukleophile wie Natriumazid (NaN3) oder Thioharnstoff können unter milden Bedingungen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Chinone und andere oxidierte Phenolderivate.

Reduktion: 2,6-Dimethylphenol.

Substitution: Verschiedene substituierte Phenolderivate, abhängig von dem verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

4-Brom-2,6-dimethylphenolat;Methyl(triphenyl)phosphonium hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen.

Biologie: Wird wegen seiner Phenolstruktur auf sein Potenzial als antimikrobielles Mittel untersucht.

Medizin: Wird auf sein Potenzial für die Arzneimittelentwicklung untersucht, insbesondere bei der Synthese von bioaktiven Verbindungen.

Wirkmechanismus

Der Wirkmechanismus von 4-Brom-2,6-dimethylphenolat;Methyl(triphenyl)phosphonium beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Der Phenolatanteil kann mit Enzymen und Proteinen interagieren und deren Aktivität möglicherweise hemmen. Die Phosphoniumgruppe kann den Eintritt der Verbindung in Zellen erleichtern und so ihre Bioverfügbarkeit erhöhen.

Beteiligte Signalwege: Die Verbindung kann in oxidative Stresswege eingreifen, was zur Bildung von reaktiven Sauerstoffspezies (ROS) und anschließendem Zellschäden führt.

Eigenschaften

CAS-Nummer |

93839-50-0 |

|---|---|

Molekularformel |

C27H26BrOP |

Molekulargewicht |

477.4 g/mol |

IUPAC-Name |

4-bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium |

InChI |

InChI=1S/C19H18P.C8H9BrO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-3-7(9)4-6(2)8(5)10/h2-16H,1H3;3-4,10H,1-2H3/q+1;/p-1 |

InChI-Schlüssel |

ZISVNXPJRBXLOF-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC(=CC(=C1[O-])C)Br.C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of 4-bromo-2,6-dimethylphenol with methyl(triphenyl)phosphonium bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium can undergo various types of chemical reactions, including:

Oxidation: The phenolate moiety can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenol derivatives.

Reduction: 2,6-dimethylphenol.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium involves its interaction with various molecular targets and pathways:

Molecular Targets: The phenolate moiety can interact with enzymes and proteins, potentially inhibiting their activity. The phosphonium group can facilitate the compound’s entry into cells, enhancing its bioavailability.

Pathways Involved: The compound may interfere with oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Brom-2,6-dimethylphenol: Ein Vorläufer der Verbindung, mit ähnlichen chemischen Eigenschaften, aber ohne die Phosphoniumgruppe.

Methyl(triphenyl)phosphoniumbromid: Ein weiterer Vorläufer, der hauptsächlich in Wittig-Reaktionen zur Synthese von Alkenen verwendet wird.

Einzigartigkeit

4-Brom-2,6-dimethylphenolat;Methyl(triphenyl)phosphonium ist einzigartig aufgrund der Kombination eines bromierten Phenols und eines Phosphoniumsalzes in einem einzigen Molekül.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.